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molecular formula C10H11ClINO2 B8707764 (6-Chloro-4-iodo-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

(6-Chloro-4-iodo-5-cyclopropylmethoxy-pyridin-2-yl)-methanol

Cat. No. B8707764
M. Wt: 339.56 g/mol
InChI Key: FAOIPHOYHROFNZ-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

The title compound was synthesized in analogy to Example A, using 6-chloro-5-hydroxy-4-iodo-2-pyridinemethanol and cyclopropylmethyl bromide as starting materials; LC-MS (UV peak area/ESI) 95.8%, 339.9584 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([I:10])[C:3]=1[OH:11].[CH:12]1([CH2:15]Br)[CH2:14][CH2:13]1>>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([I:10])[C:3]=1[O:11][CH2:15][CH:12]1[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=N1)CO)I)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=N1)CO)I)OCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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